6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile
Brand Name:
Vulcanchem
CAS No.:
10174-83-1
VCID:
VC21248077
InChI:
InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3
SMILES:
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC
Molecular Formula:
C19H18N2O3
Molecular Weight:
322.4 g/mol
6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile
CAS No.: 10174-83-1
Cat. No.: VC21248077
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10174-83-1 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
| Standard InChI | InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3 |
| Standard InChI Key | ZSUZEIPCMWBNCP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC |
| Canonical SMILES | COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator